
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one is a heterocyclic compound with significant potential in pharmaceutical applications. This compound is known for its complex structure, which includes a phthalazinone core, a fluorobenzoyl group, and a cyclopropanecarbonyl-piperazine moiety. It has been studied for its potential use in treating various medical conditions, particularly cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves multiple steps. One common method includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Cyclopropanecarbonyl-Piperazine Moiety: This step involves the reaction of cyclopropanecarbonyl chloride with piperazine, followed by coupling with the phthalazinone core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzoyl compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its primary application is in oncology, where it has demonstrated efficacy in inhibiting cancer cell growth.
Mécanisme D'action
The mechanism of action of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets within cells. It primarily targets enzymes and receptors involved in cell proliferation and apoptosis. By binding to these targets, the compound can inhibit the growth of cancer cells and induce programmed cell death. The pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-chlorobenzoyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-methylbenzoyl)phthalazin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it more effective in certain therapeutic applications compared to its analogs .
Propriétés
Numéro CAS |
1460272-52-9 |
|---|---|
Formule moléculaire |
C24H21FN4O4 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
4-[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzoyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H21FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2,(H,27,31) |
Clé InChI |
TZIGSMQSELEWLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(=O)C4=NNC(=O)C5=CC=CC=C54)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


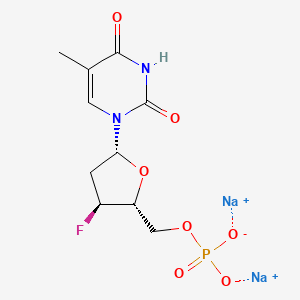
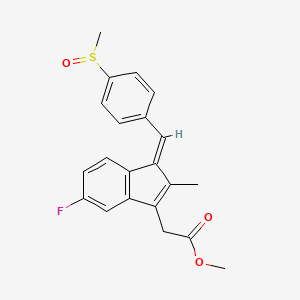

![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)

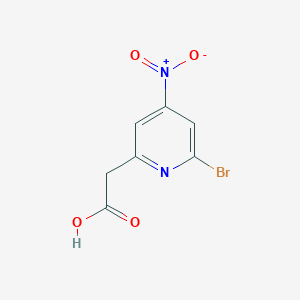



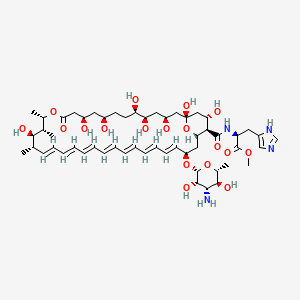
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
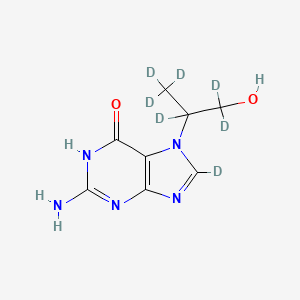
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)

